molecular formula C19H24N2OS2 B429975 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 351440-75-0

3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B429975
CAS No.: 351440-75-0
M. Wt: 360.5g/mol
InChI Key: MIZFRNVVSXZSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thieno[2,3-d]pyrimidin-4-one core, and a sulfanyl group

Preparation Methods

The synthesis of 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves several steps. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thieno[2,3-d]pyrimidin-4-one core can be reduced under specific conditions.

    Substitution: The cyclohexyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.

Scientific Research Applications

3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-CYCLOHEXYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE include:

  • 2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • 3-cyclohexyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one These compounds share structural similarities but differ in specific functional groups or ring structures, which can influence their chemical and biological properties .

Properties

CAS No.

351440-75-0

Molecular Formula

C19H24N2OS2

Molecular Weight

360.5g/mol

IUPAC Name

11-cyclohexyl-10-(2-methylprop-2-enylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C19H24N2OS2/c1-12(2)11-23-19-20-17-16(14-9-6-10-15(14)24-17)18(22)21(19)13-7-4-3-5-8-13/h13H,1,3-11H2,2H3

InChI Key

MIZFRNVVSXZSPO-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4

Origin of Product

United States

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